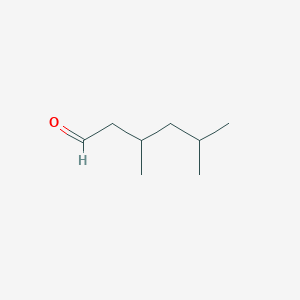
3,5-Dimethylhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylhexanal is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3,5-Dimethylhexanal serves as a versatile intermediate in organic synthesis. Its aldehyde functional group allows for various transformations, including:
- Aldol Reactions : The compound can undergo aldol condensation to form larger carbon chains or cyclic compounds.
- Reduction Reactions : It can be reduced to corresponding alcohols or further transformed into carboxylic acids.
- Synthesis of Derivatives : It is used to synthesize esters and amines, which are important in pharmaceuticals and agrochemicals.
Fragrance and Flavor Industry
Due to its pleasant odor profile, this compound is utilized in the fragrance industry:
- Perfume Formulations : It is incorporated into perfumes and colognes to impart fresh and fruity notes.
- Flavoring Agent : The compound is also used as a flavor enhancer in food products, contributing to fruity flavors.
Biological Activities
Recent studies have explored the potential biological activities of this compound:
Industrial Applications
In addition to its use in organic synthesis and fragrance formulation, this compound has potential applications in:
- Cosmetics : It may be included in cosmetic formulations due to its scent and potential skin conditioning properties.
- Polymer Chemistry : The compound can act as a monomer or co-monomer in the production of polymers and resins.
Data Table
| Application Area | Description | Key Findings/References |
|---|---|---|
| Organic Synthesis | Intermediate for various chemical reactions | Versatile building block for synthesis |
| Fragrance Industry | Used in perfumes and flavorings | Imparts fresh notes |
| Biological Activities | Potential antitumor and antimicrobial properties | Limited studies; further research needed |
| Industrial Applications | Cosmetics and polymer chemistry | Emerging applications |
Eigenschaften
CAS-Nummer |
19796-88-4 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
3,5-dimethylhexanal |
InChI |
InChI=1S/C8H16O/c1-7(2)6-8(3)4-5-9/h5,7-8H,4,6H2,1-3H3 |
InChI-Schlüssel |
VWLITJGXNSANSN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)CC=O |
Kanonische SMILES |
CC(C)CC(C)CC=O |
Key on ui other cas no. |
19796-88-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















